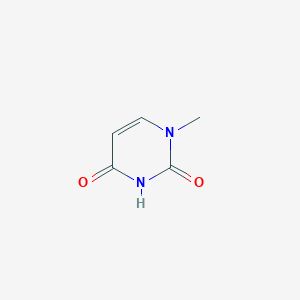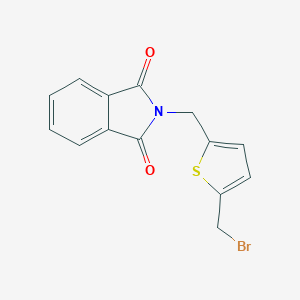
6-苄氧基格拉明
描述
科学研究应用
6-Benzyloxygramine has diverse applications in scientific research:
作用机制
Target of Action
6-Benzyloxygramine primarily targets the N-terminal domain (N-NTD) of the nucleocapsid protein of coronaviruses such as MERS-CoV and SARS-CoV-2 . The N-NTD plays a crucial role in the replication cycle of the virus, making it an attractive target for antiviral drug design .
Mode of Action
6-Benzyloxygramine interacts with its target through hydrophobic interactions . It stabilizes the N-NTD dimers, leading to abnormal oligomerization of the N protein . This interaction is facilitated by a conserved hydrophobic cavity on the three-dimensional dimeric structure of the N-NTD, which is suitable for targeted drug screening .
Biochemical Pathways
It’s known that the compound’s interaction with the n-ntd leads toabnormal oligomerization of the N protein . This could potentially disrupt the normal replication cycle of the virus, thereby exerting its antiviral effects.
Pharmacokinetics
Research on similar compounds, such as o6-benzylguanine, suggests that these compounds can penetrate the cerebrospinal fluid (csf), which could be relevant for treating neurological manifestations of viral infections .
Result of Action
The primary result of 6-Benzyloxygramine’s action is the stabilization of N-NTD dimers and abnormal oligomerization of the N protein . This could potentially interfere with the normal function of the N protein, disrupting the replication cycle of the virus and exerting antiviral effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability, efficacy, and mode of action .
生化分析
Biochemical Properties
It is known that it is a PPARγ agonist , which suggests that it may interact with peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes.
Molecular Mechanism
As a PPARγ agonist , it may bind to PPARs and modulate the transcription of target genes
准备方法
Synthetic Routes and Reaction Conditions: 6-Benzyloxygramine can be synthesized from formaldehyde, 6-benzyloxyindole, and dimethylamine . The synthetic route involves the following steps:
Formation of 6-benzyloxyindole-3-carboxaldehyde: This intermediate is prepared by reacting 6-benzyloxyindole with formaldehyde.
Industrial Production Methods: While specific industrial production methods for 6-benzyloxygramine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 6-Benzyloxygramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-hydroxylated derivatives.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: It can undergo substitution reactions, particularly at the indole nitrogen or the benzyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic conditions.
Major Products:
Oxidation: 6-Hydroxylated derivatives.
Reduction: Various indole derivatives.
Substitution: Substituted indole compounds.
相似化合物的比较
6-Benzyloxyindole: A precursor in the synthesis of 6-benzyloxygramine.
6-Hydroxygramine: An oxidation product of 6-benzyloxygramine.
6-Benzyloxyindole-3-carboxaldehyde: An intermediate in the synthesis of 6-benzyloxygramine.
Uniqueness: 6-Benzyloxygramine is unique due to its specific structure that allows it to act as a PPARγ agonist, making it valuable in metabolic research and drug development .
属性
IUPAC Name |
N,N-dimethyl-1-(6-phenylmethoxy-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-10-16(8-9-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPLSLHBKDIBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293837 | |
| Record name | 6-Benzyloxygramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57765-22-7 | |
| Record name | 57765-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Benzyloxygramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)



